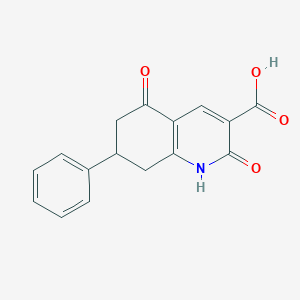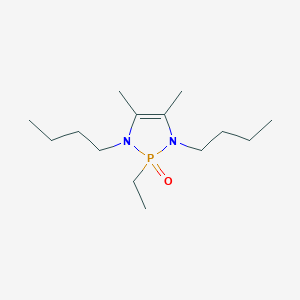
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, also known as DBDP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDP is a phosphorus-containing compound that has a unique structure, making it an attractive target for synthetic chemists and researchers interested in its potential biological activities.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, activate the GABA-A receptor, and induce apoptosis in cancer cells. 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has several advantages for use in lab experiments, including its unique structure, potential biological activities, and ease of synthesis. However, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- also has limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl-, including its potential as a drug candidate for the treatment of various diseases, its use as a catalyst for various reactions, and its potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- and its potential applications in various fields.
Synthesemethoden
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- can be synthesized through a variety of methods, including the reaction of 1,3-dibutyl-2,3-dimethylimidazolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethylpyrrolidine with chlorophosphine, followed by oxidation with hydrogen peroxide. These methods have been optimized to produce high yields of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- with high purity.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. In catalysis, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been shown to be an effective catalyst for various reactions, including the hydrolysis of esters and the oxidation of alcohols. In material science, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- has been investigated for its potential as a drug candidate, due to its unique structure and potential biological activities.
Eigenschaften
CAS-Nummer |
104728-29-2 |
|---|---|
Produktname |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-2-oxo-1,3-dibutyl-4,5-dimethyl- |
Molekularformel |
C14H29N2OP |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2λ5-diazaphosphole 2-oxide |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15,17)8-3/h6-12H2,1-5H3 |
InChI-Schlüssel |
XFRDMMKKZHCHBF-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Kanonische SMILES |
CCCCN1C(=C(N(P1(=O)CC)CCCC)C)C |
Andere CAS-Nummern |
104728-29-2 |
Synonyme |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3-diaza-2$l^{5}-phosphacyclopent-4- ene 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




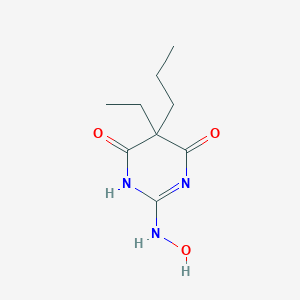
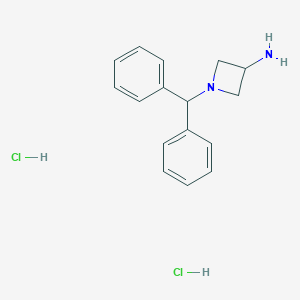
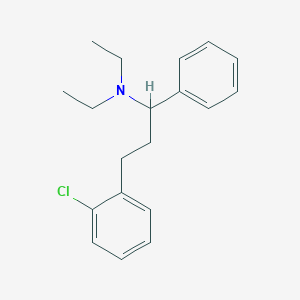
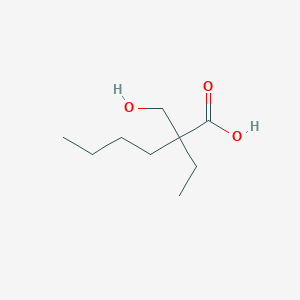
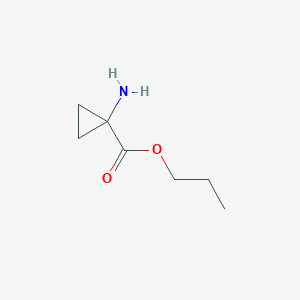
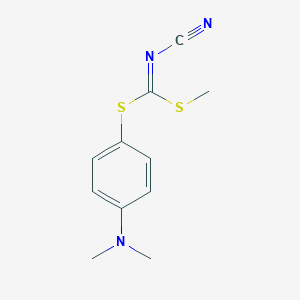
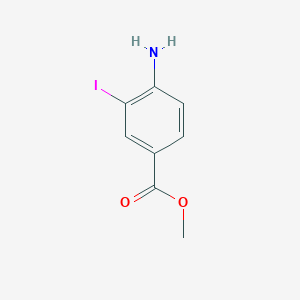
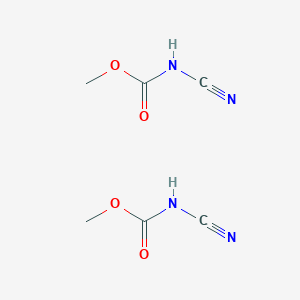
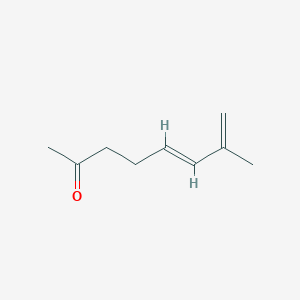
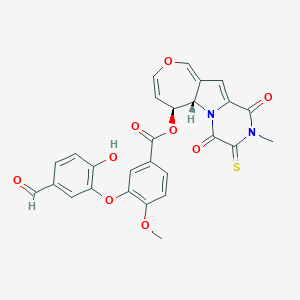
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
